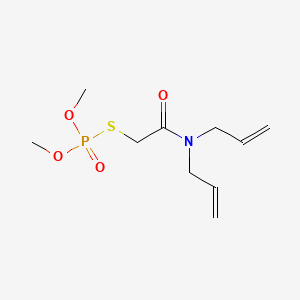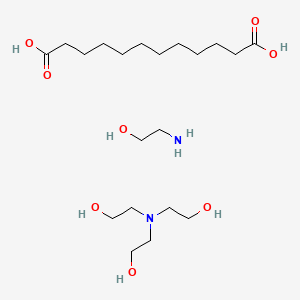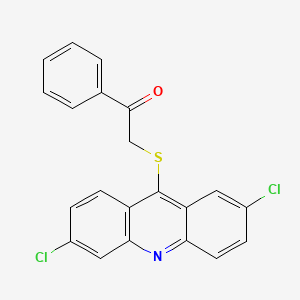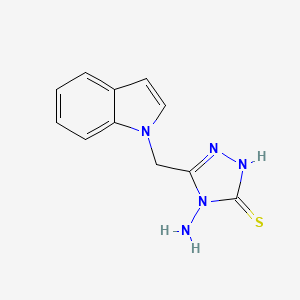
3'-Azido-5'-phosphite-2',3'-dideoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. It is particularly noted for its role in antiviral therapies, especially in the treatment of HIV/AIDS.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Azidation: The protected nucleoside undergoes azidation, where an azido group is introduced at the 3’ position. This is often achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Phosphitylation: The 5’ hydroxyl group is then phosphitylated using a phosphitylating agent such as chlorophosphite.
Deprotection: Finally, the protecting groups are removed to yield the desired 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides depending on the substituent introduced.
科学研究应用
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Used in the production of antiviral drugs and as a reagent in chemical synthesis.
作用机制
The mechanism of action of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the replication of the virus, making it an effective antiviral agent. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
相似化合物的比较
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Used in combination therapies for HIV.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog with antiviral properties.
Uniqueness
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its azido group and phosphite moiety make it particularly effective in inhibiting viral replication, setting it apart from other nucleoside analogs.
属性
CAS 编号 |
140132-24-7 |
|---|---|
分子式 |
C9H12N6O5P+ |
分子量 |
315.20 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H11N6O5P/c10-7-1-2-15(9(16)12-7)8-3-5(13-14-11)6(20-8)4-19-21(17)18/h1-2,5-6,8H,3-4H2,(H2-,10,12,16,17,18)/p+1/t5-,6+,8+/m0/s1 |
InChI 键 |
RXEPBDPXJVIOGT-SHYZEUOFSA-O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




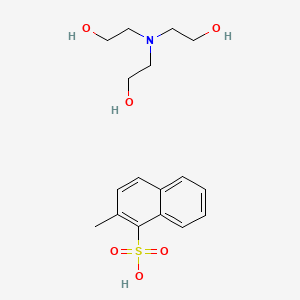
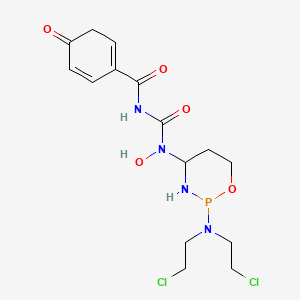
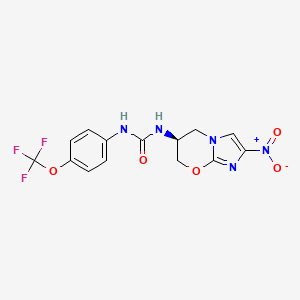
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
